BenchChemオンラインストアへようこそ!

Zolpidem hydrobromide

Solid-state characterization Polymorph screening Preformulation stability

Zolpidem hydrobromide (CAS 299397-23-2, molecular formula C₁₉H₂₂BrN₃O, molecular weight 388.3 g/mol) is the hydrobromide salt of the imidazopyridine hypnotic zolpidem, a non-benzodiazepine positive allosteric modulator selective for the GABA-A α1 subunit-containing (BZ1) receptor. It is one of several pharmaceutically acceptable acid addition salts described in US Patent 6,242,460, which discloses a class of 1:1 stoichiometric zolpidem salts engineered to exhibit superior solid-phase physical stability relative to the standard commercial 2:1 zolpidem tartrate (hemitartrate).

Molecular Formula C19H22BrN3O
Molecular Weight 388.3 g/mol
CAS No. 299397-23-2
Cat. No. B12766797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolpidem hydrobromide
CAS299397-23-2
Molecular FormulaC19H22BrN3O
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.Br
InChIInChI=1S/C19H21N3O.BrH/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;/h5-10,12H,11H2,1-4H3;1H
InChIKeyZQPYVWMBTZWNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zolpidem Hydrobromide (CAS 299397-23-2): Salt-Form Identity and Procurement Baseline


Zolpidem hydrobromide (CAS 299397-23-2, molecular formula C₁₉H₂₂BrN₃O, molecular weight 388.3 g/mol) is the hydrobromide salt of the imidazopyridine hypnotic zolpidem, a non-benzodiazepine positive allosteric modulator selective for the GABA-A α1 subunit-containing (BZ1) receptor [1] . It is one of several pharmaceutically acceptable acid addition salts described in US Patent 6,242,460, which discloses a class of 1:1 stoichiometric zolpidem salts engineered to exhibit superior solid-phase physical stability relative to the standard commercial 2:1 zolpidem tartrate (hemitartrate) [2]. The compound is primarily of interest to formulation scientists, analytical chemists, and procurement specialists evaluating salt-form alternatives for solid dosage form development where physical stability during manufacturing and storage is a critical quality attribute.

Why Zolpidem Hydrobromide Cannot Be Interchanged with Zolpidem Tartrate Without Comparative Evaluation


The standard commercial zolpidem salt, zolpidem tartrate (hemitartrate, 2:1 zolpidem-to-tartaric-acid molar ratio), possesses a crystal lattice containing both protonated and unprotonated zolpidem moieties, a structural feature that confers intrinsic physical instability [1]. Upon exposure to thermal or mechanical stress, zolpidem tartrate can undergo disproportionation, liberating zolpidem free base—a species with significantly lower aqueous solubility and, consequently, reduced in vivo bioavailability [1] [2]. Zolpidem hydrobromide, as a 1:1 stoichiometric salt in which all zolpidem molecules are fully protonated, is designed to avoid this degradation pathway [1]. Analytical detection alone cannot distinguish between a homogeneous 1:1 salt and a partially disproportionated tartrate mixture; only thermal analysis (DSC) or X-ray powder diffraction (XRPD) can confirm salt-form integrity [1]. Procurement of zolpidem hydrobromide therefore requires independent verification that the physical stability advantages claimed in the foundational patent are realized in the specific batch supplied.

Zolpidem Hydrobromide Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Thermal Stability: Single vs. Dual Melting Endotherms in DSC Analysis

Zolpidem hydrobromide belongs to a class of 1:1 stoichiometric salts described in US Patent 6,242,460 that exhibit a single melting endotherm upon differential scanning calorimetry (DSC) when heated from approximately 20 °C to 250 °C at 5 °C/min, indicating a homogeneous, fully protonated salt phase [1]. In contrast, the standard zolpidem tartrate (hemitartrate, 2:1 molar ratio) exhibits two distinct melting endotherms under the same conditions: one corresponding to zolpidem hydrogen tartrate and a second corresponding to zolpidem free base that is released during the heating process due to disproportionation of the unprotonated zolpidem layer within the crystal lattice [1] [2]. The presence of a free base endotherm in the tartrate salt is a direct indicator of physical instability; the hydrobromide salt's single endotherm confirms the absence of this degradation pathway [1].

Solid-state characterization Polymorph screening Preformulation stability

Molar Stoichiometry: 1:1 Salt Ratio as a Structural Determinant of Physical Stability

Zolpidem hydrobromide is characterized by a 1:1 molar ratio of zolpidem free base to hydrobromic acid (C₁₉H₂₁N₃O·HBr), with a molecular weight of 388.3 g/mol [1] . This 1:1 stoichiometry ensures complete protonation of the weakly basic imidazopyridine nitrogen, preventing the coexistence of unprotonated zolpidem moieties within the crystal lattice [2]. In contrast, the commercial zolpidem tartrate (hemitartrate) adopts a 2:1 molar ratio (two zolpidem molecules per tartaric acid molecule; MW 764.88 g/mol), resulting in a crystal lattice with alternating layers of protonated (ionically bound) and unprotonated (non-ionically bound) zolpidem [2] [3]. The patent explicitly identifies the unprotonated zolpidem layer as the root cause of physical instability: upon thermal or mechanical stress, this unprotonated fraction can be released as zolpidem free base, which is not as water-soluble as the salt form and may exhibit reduced bioavailability [2].

Salt screening Crystal engineering Solid-state chemistry

Hygroscopicity and Manufacturing Robustness: Reduced Moisture Uptake vs. Zolpidem Tartrate

The commercial zolpidem tartrate (hemitartrate) is documented as hygroscopic under normal storage conditions and has been reported to absorb up to approximately 5% w/w moisture upon exposure to atmospheric conditions [1]. This moisture uptake creates significant challenges for formulation scientists, including weight variation during tablet compression and content uniformity deviations in finished dosage forms [1]. The non-hygroscopic polymorphic form of zolpidem, achievable through the salt-formation strategies described in US Patent 6,242,460 (including the hydrobromide salt route), is reported to be more stable and more effective for pharmaceutical processing [1] [2]. While quantitative moisture sorption data for zolpidem hydrobromide specifically is not publicly available in the identified sources, the patent class-level disclosure establishes that 1:1 salts (including hydrobromide) are 'generally easy to reproduce, even on an industrial scale and are easier to handle due to the increased stability than the known zolpidem tartrate' [2].

Process chemistry Formulation development Solid dosage manufacturing

Sublingual Pharmacokinetics: Faster Initial Absorption of Sublingual Zolpidem Formulations vs. Oral Immediate-Release

Although the published sublingual pharmacokinetic data specifically evaluated zolpidem tartrate sublingual tablets (ZST; Intermezzo®), the absorption advantage of sublingual delivery over oral immediate-release (IR) is relevant to any zolpidem salt formulated for transmucosal delivery, including the hydrobromide salt [1]. In a randomized, open-label, crossover study in healthy adults (n = 33), a 3.5-mg ZST dose produced substantially greater early systemic exposure than a 10-mg oral IR dose, despite the nearly 3-fold lower absolute dose [1]. Mean plasma concentrations at 15 minutes post-dose were 22 vs. 17 ng/mL in females (ZST vs. IR) and 18 vs. 10 ng/mL in males [1]. The AUC₀–₁₅ min was 2.3 vs. 0.8 ng·h/mL in females and 1.6 vs. 0.5 ng·h/mL in males [1]. The lag time prior to first-order absorption was notably shorter for ZST: 5 vs. 22 minutes (females) and 8 vs. 21 minutes (males) [1].

Pharmacokinetics Sublingual delivery Middle-of-the-night insomnia

Receptor Subtype Selectivity: Preferential α1-Containing GABA-A Binding vs. Non-Selective Benzodiazepines

Zolpidem (irrespective of salt form) binds in vitro preferentially to GABA-A receptor complexes containing the α1 subunit, with a high affinity ratio of α1/α5 subunits, in contrast to classical benzodiazepines which non-selectively bind and activate all benzodiazepine receptor subtypes [1]. This preferential α1 binding is not absolute but is considered sufficient to explain the relative absence of myorelaxant and anticonvulsant effects observed in animal studies, as well as the preservation of deep sleep (slow-wave sleep) in human studies of zolpidem tartrate at hypnotic doses [1]. This pharmacological selectivity is a property of the zolpidem cation and is independent of the counterion; therefore, zolpidem hydrobromide and zolpidem tartrate are expected to exhibit identical receptor pharmacology once dissolved [1].

Receptor pharmacology GABA-A selectivity Side-effect profiling

Zolpidem Hydrobromide: Evidence-Backed Research and Industrial Application Scenarios


Solid Oral Dosage Form Development Requiring Enhanced Physical Stability During Manufacturing

Formulation scientists developing immediate-release or extended-release zolpidem tablets where the commercial zolpidem tartrate's hygroscopicity (up to ~5% w/w moisture uptake [1]) and tendency to disproportionate during wet granulation or compression are unacceptable process risks should evaluate zolpidem hydrobromide as a more physically robust alternative. The 1:1 stoichiometric salt is described in the foundational patent as 'easier to handle due to the increased stability than the known zolpidem tartrate' and 'readily reproducible on an industrial scale' [2]. DSC screening for a single melting endotherm (vs. the dual endotherm of tartrate) should be incorporated as an incoming material identity and stability-indicating test [2].

Sublingual or Oromucosal Zolpidem Formulation for Rapid Sleep Onset

Formulators developing sublingual tablets, oral films, or oromucosal sprays for middle-of-the-night insomnia can achieve clinically meaningful early systemic exposure (C₁₅min of 18–22 ng/mL from a 3.5-mg sublingual dose vs. 10–17 ng/mL from a 10-mg oral IR dose [3]) with substantially reduced total drug load. While published sublingual data used zolpidem tartrate, the absorption advantage derives from the transmucosal route and is expected to apply to the hydrobromide salt as well [3]. The salt form selection (tartrate vs. hydrobromide) should be guided by compatibility with buffer excipients and sublingual disintegration requirements.

Analytical Reference Standard and Forced Degradation Studies for Stability-Indicating Method Validation

Analytical laboratories developing stability-indicating HPLC or UPLC methods for zolpidem drug products require well-characterized reference standards of both the active salt form and potential degradation products [4]. Zolpidem hydrobromide, with its defined 1:1 stoichiometry (MW 388.3 g/mol [5]), provides a precise molecular basis for calculating response factors and mass balance in forced degradation studies (hydrolytic, oxidative, photolytic, and thermal stress per ICH Q1A(R2) guidelines [4]). The DSC-confirmed single-endotherm identity can serve as an orthogonal identification check prior to use as a reference standard [2].

Polymorph and Salt-Form Screening in Preformulation Programs

Preformulation scientists conducting salt-form and polymorph screening for zolpidem drug product candidates should include zolpidem hydrobromide in the screening matrix alongside tartrate, hydrochloride, maleate, fumarate, and sulfonate salts, as all are encompassed by the US Patent 6,242,460 claims [2]. The screening cascade should include DSC (single vs. dual endotherm), XRPD (crystalline vs. amorphous form identification), dynamic vapor sorption (hygroscopicity quantification), and intrinsic dissolution rate comparison. The hydrobromide salt's position within the 1:1 salt class predicts superior physical stability relative to the 2:1 tartrate, but empirical confirmation under ICH accelerated storage conditions (40 °C/75% RH) is essential [1] [2].

Quote Request

Request a Quote for Zolpidem hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.